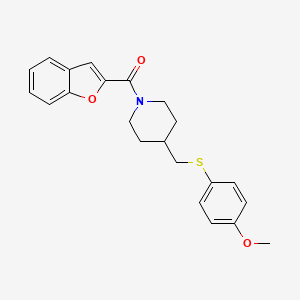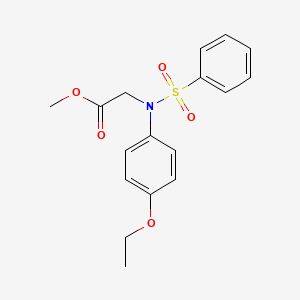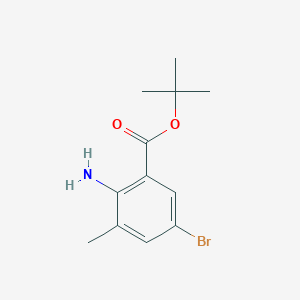![molecular formula C23H23N5O B2674765 N-(3-bromobenzyl)-4-piperidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide CAS No. 1251616-81-5](/img/structure/B2674765.png)
N-(3-bromobenzyl)-4-piperidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuro[3,2-d]pyrimidinone derivatives are known for their wide range of biological activities, including anti-inflammatory, antiviral, analgesic, anti-proliferative, and antimicrobial properties . They have been considered as templates for drug discovery for many years .
Molecular Structure Analysis
The molecular structure of these compounds is complex and involves a number of tricyclic and tetracyclic fused benzofuro[3,2-d]pyrimidinone derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the aza-Wittig reaction of functionalized iminophosphoranes, reaction with carbon disulfide, and further reaction with alkyl halides or halogenated aliphatic esters .Scientific Research Applications
Synthesis and Biological Activity
Research has focused on synthesizing novel compounds derived from benzofuro[3,2-d]pyrimidine and evaluating their biological activities. For instance, studies have synthesized derivatives with potential anti-inflammatory, analgesic, anti-tuberculosis, anticonvulsant, and antimicrobial activities.
Anti-Inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone, structurally related to benzofuro[3,2-d]pyrimidines, have shown significant anti-inflammatory and analgesic activities. These compounds act as cyclooxygenase inhibitors, highlighting their potential as therapeutic agents (A. Abu‐Hashem et al., 2020).
Antituberculosis Activity : Thiazole-aminopiperidine hybrid analogues, a category related to the structural framework of benzofuro[3,2-d]pyrimidine, have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds have demonstrated significant activity against tuberculosis, showcasing their importance in combating bacterial infections (V. U. Jeankumar et al., 2013).
Anticonvulsant Potential : Derivatives based on 2-piperidinecarboxylic acid, similar to the target molecule, have been evaluated for their anticonvulsant activity. This research has led to the identification of compounds with enhanced activity against seizures, indicating the potential for developing new treatments for epilepsy (B. Ho et al., 2001).
Analgesic Properties Enhancement : Studies have also focused on modifying the structure of benzofuro[3,2-d]pyrimidine derivatives to optimize their biological properties. Modifications aimed at increasing the analgesic activity of these compounds have been explored, suggesting the potential for creating more effective pain relief medications (I. Ukrainets et al., 2015).
Antimicrobial Applications : The synthesis and evaluation of benzofuro[3,2-d]pyrimidine derivatives for their antimicrobial activities have been a focus of research. These compounds have been tested against a variety of bacterial and fungal strains, with some showing promising results. This indicates their potential application in developing new antimicrobial agents (G.Parameshwarappa & S.S.Sangapure, 2009).
Mechanism of Action
While the specific mechanism of action for “N-(3-bromobenzyl)-4-piperidin-1-yl1benzofuro[3,2-d]pyrimidine-2-carboxamide” is not available, related compounds have been found to possess both anticancer and analgesic properties . They have been found to attenuate thermal and mechanical allodynia induced by neuropathy and inhibit the proliferation of human cancer cell lines .
Future Directions
properties
IUPAC Name |
4-[[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c1-16-6-11-19-21(27-18-9-7-17(14-24)8-10-18)20(15-25-22(19)26-16)23(29)28-12-4-2-3-5-13-28/h6-11,15H,2-5,12-13H2,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAUSCZLSOTSPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)C#N)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol](/img/structure/B2674683.png)
![6-Ethyl-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2674685.png)

![1-[(3aR,4R,6aR)-4-phenyl-hexahydro-1H-furo[3,4-b]pyrrole-3a-carbonyl]pyrrolidine](/img/structure/B2674689.png)
![tert-butyl N-[(3R)-7-bromo-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate](/img/structure/B2674690.png)

![1-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea](/img/structure/B2674692.png)
![1-(4-Methoxyphenyl)-5-oxo-N-[3-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2674693.png)
![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2674694.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2674695.png)


![8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2674701.png)